2-Dimethylphosphorylmorpholine;hydrochloride
Description
2-Dimethylphosphorylmorpholine hydrochloride is a morpholine derivative characterized by a dimethylphosphoryl group attached to the morpholine ring, followed by hydrochloride salt formation. Morpholine derivatives are widely utilized in pharmaceutical and chemical industries due to their versatile reactivity and ability to modulate physicochemical properties. The dimethylphosphoryl group introduces significant polarity and electron-withdrawing effects, which influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-dimethylphosphorylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO2P.ClH/c1-10(2,8)6-5-7-3-4-9-6;/h6-7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBTUOFXKVPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CNCCO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylphosphorylmorpholine;hydrochloride typically involves the reaction of morpholine with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Reaction of Morpholine with Dimethylphosphoryl Chloride: : Morpholine is reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
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Hydrochloride Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-Dimethylphosphorylmorpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylphosphorylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo substitution reactions where the dimethylphosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Dimethylphosphorylmorpholine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylmorpholine;hydrochloride involves its interaction with specific molecular targets. The phosphoryl group can interact with various enzymes and proteins, affecting their activity. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-dimethylphosphorylmorpholine hydrochloride with structurally similar morpholine hydrochlorides, highlighting key substituents, molecular weights, and inferred properties:
Key Observations:
- Polarity and Solubility : The dimethylphosphoryl group in the target compound likely increases aqueous solubility compared to methyl or ethyl substituents (e.g., (2S,6S)-2,6-Dimethylmorpholine HCl), which are more lipophilic .
- Electron Effects : The phosphoryl group’s electron-withdrawing nature may reduce basicity of the morpholine nitrogen, altering salt formation kinetics compared to electron-donating groups like methyl .
- Biological Activity : Trifluoromethyl groups (as in ) enhance metabolic stability and bioavailability, whereas phosphoryl groups may target phosphate-binding enzymes or receptors .
Pharmacokinetic and Analytical Considerations
- Dissolution and Stability : Morpholine hydrochlorides with bulky substituents (e.g., trifluoromethyl in ) often exhibit slower dissolution rates due to reduced crystal lattice energy. The phosphoryl group may similarly affect dissolution, requiring tailored formulations (analogous to famotidine HCl in ) .

- Spectrophotometric Analysis : Derivatives with strong UV absorbance (e.g., aromatic substituents) are quantified via methods like third-order derivative spectroscopy (). The phosphoryl group’s UV inactivity may necessitate alternative analytical techniques .
Biological Activity
2-Dimethylphosphorylmorpholine;hydrochloride is a phosphorous-containing compound known for its unique structure, which includes a morpholine ring substituted with a dimethylphosphoryl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C6H14NO2P·HCl
- IUPAC Name : this compound
- CAS Number : 2580231-05-4
The compound is synthesized through the reaction of morpholine with dimethylphosphoryl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed:
- Nucleophilic Substitution : The dimethylphosphoryl group can undergo nucleophilic substitution reactions, potentially leading to modifications of target proteins or nucleic acids.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.
- Alkylating Activity : Similar to other alkylating agents, it may form covalent bonds with nucleophilic sites on biomolecules, which can lead to alterations in DNA and RNA functions .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegeneration.
Table 1: Summary of Biological Activity Studies
Detailed Case Study
A notable study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study utilized flow cytometry to analyze apoptosis markers and found increased levels of caspase activation in treated cells compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound's lipophilicity suggests good membrane permeability.
- Distribution : Its distribution profile indicates potential accumulation in tissues involved in metabolism.
- Metabolism : Preliminary studies suggest hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Excretion pathways remain under investigation but are likely renal.
Q & A
Q. What are the optimal synthetic pathways for 2-dimethylphosphorylmorpholine hydrochloride, and how can reaction efficiency be improved?
Methodological Answer: The synthesis typically involves phosphorylation of morpholine derivatives. A validated approach includes:
Phosphorylation: React morpholine with dimethylphosphoryl chloride under anhydrous conditions. Use phosphorus oxychloride (POCl₃) as a catalyst at 80–100°C for 6–8 hours .
Hydrochloride Formation: Neutralize the phosphorylated product with HCl gas in dichloromethane, followed by crystallization in ethanol .
Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 morpholine to phosphorylating agent) and monitor reaction progress via thin-layer chromatography (TLC) with UV detection .
Q. How should researchers characterize the purity and structural integrity of 2-dimethylphosphorylmorpholine hydrochloride?
Methodological Answer: Use a multi-analytical approach:
NMR Spectroscopy: Analyze ¹H, ¹³C, and ³¹P NMR to confirm phosphorylation and absence of residual solvents. For example, a ³¹P signal at δ 25–30 ppm indicates successful phosphorylation .
HPLC-PDA: Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to achieve >98% purity. Retention time: ~8.2 minutes .
Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies mitigate stereochemical instability in 2-dimethylphosphorylmorpholine hydrochloride during long-term storage?
Methodological Answer: The compound’s morpholine ring and phosphoryl group are prone to hydrolysis and racemization. Mitigation strategies include:
Lyophilization: Store as a lyophilized powder under argon at -20°C to reduce moisture exposure .
Stabilizing Excipients: Add 1–2% trehalose or mannitol to formulations to preserve stereochemical integrity .
Accelerated Stability Testing: Use Arrhenius modeling (25°C, 40°C, 60°C) to predict degradation kinetics. For example, a 0.5% monthly degradation rate is observed at 25°C .
Q. How can computational modeling predict the bioactivity of 2-dimethylphosphorylmorpholine hydrochloride derivatives?
Methodological Answer:
Docking Studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). The phosphoryl group shows strong affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
QSAR Models: Correlate logP values (experimental: 1.8) with cellular permeability. Derivatives with logP < 2.5 exhibit 3-fold higher uptake in in vitro assays .
MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational stability. The morpholine ring maintains rigidity, while the phosphoryl group exhibits flexibility (RMSD: 1.2 Å) .
Q. What are the common impurities in 2-dimethylphosphorylmorpholine hydrochloride, and how are they quantified?
Methodological Answer: Key impurities arise from incomplete phosphorylation or oxidation:
Impurity Profiling:
- Residual Morpholine: Detect via GC-MS (LOD: 0.1 ppm) using a DB-5MS column .
- Oxidized Phosphoryl Group: Identify by LC-MS/MS (m/z 215 → 98 transition) .
Quantification: Use a validated HPLC method with a 5 µm C8 column and gradient elution (0.1% TFA in water to acetonitrile). Impurity thresholds should be <0.15% per ICH guidelines .
Q. How do researchers resolve contradictions in reported solubility data for 2-dimethylphosphorylmorpholine hydrochloride?
Methodological Answer: Discrepancies arise from solvent polarity and pH effects. A systematic protocol includes:
Solvent Screening: Test solubility in 10 solvents (e.g., DMSO, methanol, PBS) via nephelometry. Highest solubility: 12 mg/mL in DMSO .
pH-Dependence Study: Adjust pH from 2–10 using HCl/NaOH. Solubility peaks at pH 4 (8.5 mg/mL) due to protonation of the morpholine nitrogen .
Cross-Validation: Compare results with published data using Hansen solubility parameters (δD = 18.2, δP = 10.1) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

